[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride
Overview
Description
[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride is a chemical compound that belongs to the class of cyclopropylamines. This compound is characterized by a cyclopropyl ring attached to a phenyl group and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent conversion to the hydrochloride salt
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the cyclopropanation and amination reactions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropyl alcohols or amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and phenyl group contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl ring and an amine group.
Phenylcyclopropane: Lacks the methanamine group but shares the cyclopropyl and phenyl moieties.
Methamphetamine: Contains a phenyl and amine group but lacks the cyclopropyl ring.
Uniqueness
[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFBVCYZPKNMIN-IYPAPVHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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